Copper acetylacetonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper acetylacetonate can be synthesized by reacting copper(II) salts, such as copper(II) nitrate or copper(II) sulfate, with acetylacetone in the presence of a base like ammonia. The reaction typically involves dissolving the copper salt in water, adding acetylacetone, and then introducing ammonia to form the copper(II) acetylacetonate complex .

Industrial Production Methods

Industrial production of copper(II) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Copper acetylacetonate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to copper(I) compounds under specific conditions.

Substitution: It can participate in ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands

Common Reagents and Conditions

Common reagents used in reactions with copper(II) 2,4-pentanedionate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired outcome but often involve solvents like ethanol or acetone and controlled temperatures .

Major Products

Major products formed from reactions involving copper(II) 2,4-pentanedionate include copper(I) complexes, copper oxides, and various organometallic compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1. Huisgen-Click Reaction

Copper acetylacetonate has been effectively utilized as a catalyst for the Huisgen-click reaction, which is pivotal in synthesizing 1,2,3-triazoles. This reaction is notable for its efficiency and environmental friendliness, as it can be conducted in water at elevated temperatures (100 °C) without the need for organic solvents. The protocol demonstrates the compound's ability to facilitate reactions between organic azides and alkynes, showcasing its potential in organic synthesis and polymer chemistry .

1.2. General Catalysis

The compound serves as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates. Its chelating nature allows it to coordinate with substrates effectively, enhancing reaction rates and selectivity. For instance, studies have shown that this compound can catalyze reactions involving weak Lewis bases, which expands its utility in synthetic organic chemistry .

Materials Science Applications

2.1. Thin Film Deposition

This compound is employed as a precursor in atomic layer deposition (ALD) processes for creating thin films of copper oxide (CuO) and cuprous oxide (Cu2O). These materials are crucial for electronic devices such as thin-film transistors and photovoltaic cells. The ALD technique allows for the deposition of uniform, pinhole-free films, which are essential for high-performance devices .

| Application | Material Produced | Method | Key Benefits |

|---|---|---|---|

| Thin Film Transistors | Cu2O | Atomic Layer Deposition | Uniform thickness, high conformality |

| Photovoltaics | CuO/Cu2O | Atomic Layer Deposition | Enhanced efficiency in solar cells |

2.2. Nanostructure Fabrication

Research indicates that this compound can be utilized in the fabrication of carbon nanostructures through chemical vapor deposition (CVD) methods. This application is particularly relevant in developing advanced materials for electronics and energy storage .

Photovoltaic Applications

3.1. Solar Cell Development

Recent advancements have highlighted the role of this compound in the deposition of p-type semiconductor materials like Cu2O, which are integral to solar cell technology. The ability to produce high-quality thin films using this compound enhances the performance of photovoltaic devices by improving light absorption and charge carrier mobility .

3.2. Tandem Solar Cells

This compound has been investigated in tandem solar cell architectures due to its favorable electronic properties and compatibility with other materials. Research has shown that integrating copper-based compounds can lead to significant improvements in energy conversion efficiencies, making it a promising candidate for next-generation solar technologies .

Case Studies and Research Findings

Several studies underscore the efficacy of this compound across various applications:

- A study demonstrated its catalytic efficiency in facilitating Huisgen-click reactions with high yields and selectivity under mild conditions .

- Research on ALD processes showed that using this compound as a precursor resulted in high-quality Cu2O films suitable for electronic applications, overcoming limitations faced by other precursors .

- Investigations into its use in photovoltaic cells revealed significant enhancements in performance metrics when integrated into solar cell designs, supporting its role as a key material in renewable energy technologies .

Wirkmechanismus

The mechanism of action of copper(II) 2,4-pentanedionate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center can undergo redox changes, cycling between copper(II) and copper(I) states, which enables it to participate in catalytic cycles. The acetylacetonate ligands stabilize the copper center and modulate its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nickel(II) acetylacetonate

- Cobalt(II) acetylacetonate

- Iron(III) acetylacetonate

- Zinc acetylacetonate

- Manganese(II) acetylacetonate

Uniqueness

Copper acetylacetonate is unique due to its specific catalytic properties and stability. Compared to other metal acetylacetonates, it offers distinct advantages in certain catalytic processes, such as carbene transfer and polymerization reactions. Its ability to form stable complexes and participate in redox reactions makes it a valuable compound in various applications .

Eigenschaften

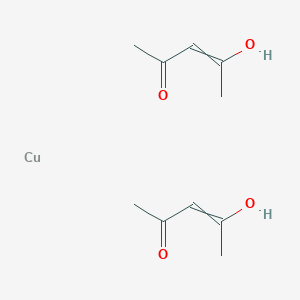

Molekularformel |

C10H16CuO4 |

|---|---|

Molekulargewicht |

263.78 g/mol |

IUPAC-Name |

copper;4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI-Schlüssel |

ZKXWKVVCCTZOLD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

Siedepunkt |

Sublimes |

Color/Form |

Blue powder |

melting_point |

284 C degrees (decomposes) |

Physikalische Beschreibung |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |

Löslichkeit |

Slightly soluble in water; soluble in chloroform |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.